3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
3-[3-(3-Nitrobenzamido)benzamido]benzoic acid: is an organic compound with the molecular formula C14H10N2O5 and a molecular weight of 286.24 g/mol . This compound is characterized by the presence of three benzamido groups and a nitro group, making it a complex aromatic compound. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to form 3-nitrobenzoic acid . This is followed by the formation of benzamido groups through amide bond formation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid can undergo reduction reactions to form amino groups.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst or using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: Formation of 3-[3-(3-Aminobenzamido)benzamido]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its aromatic and amide functionalities .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design .
Industry: In the industrial sector, 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Nitrobenzoic acid
- 3-Aminobenzoic acid
- Benzoic acid
Comparison: 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid is unique due to the presence of multiple benzamido groups and a nitro group, which confer distinct chemical and biological propertiesSimilarly, compared to 3-aminobenzoic acid, the nitro group in 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid provides additional redox activity .
Properties
Molecular Formula |
C21H15N3O6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[[3-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-19(23-17-8-2-6-15(11-17)21(27)28)13-4-1-7-16(10-13)22-20(26)14-5-3-9-18(12-14)24(29)30/h1-12H,(H,22,26)(H,23,25)(H,27,28) |
InChI Key |
FYXVQXXQPFETKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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